

Practical Guide to Using TCO-Amine in Flow Cytometry

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Compound of Interest

Compound Name: TCO-amine

Cat. No.: B611253

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Application Notes and Protocols for Researchers

This document provides a detailed guide for utilizing **TCO-amine** in flow cytometry applications. The protocols focus on the principles of bioorthogonal chemistry, specifically the highly efficient and specific reaction between trans-cyclooctene (TCO) and tetrazine.^{[1][2][3]} **TCO-amine** serves as a crucial building block for introducing the TCO moiety onto biomolecules, enabling their subsequent detection in flow cytometry.

The inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction between TCO and tetrazine is exceptionally fast, with reaction rates significantly higher than other bioorthogonal reactions.^{[1][4]} This reaction proceeds efficiently under physiological conditions without the need for toxic copper catalysts, making it ideal for live-cell applications.

Principle of TCO-Based Flow Cytometry

The general workflow involves two main stages:

- **Labeling of the Target Biomolecule with TCO:** A biomolecule of interest (e.g., an antibody) is functionalized with a TCO group. **TCO-amine** can be used to react with an activated carboxylic acid on the biomolecule, or more commonly, a TCO-NHS ester is used to react with primary amines on the biomolecule.
- **Detection with a Tetrazine-Fluorophore Conjugate:** The TCO-labeled biomolecule is used to label cells. These cells are then incubated with a fluorescently labeled tetrazine, which

specifically reacts with the TCO group, allowing for detection by flow cytometry. A key advantage of some tetrazine-based systems is their fluorogenic nature, where fluorescence is enhanced upon reaction with TCO, leading to a high signal-to-noise ratio.

Experimental Protocols

Protocol 1: Labeling an Antibody with TCO-NHS Ester

This protocol describes the conjugation of a TCO-NHS ester to a primary antibody. TCO-NHS esters react with primary amines (e.g., on lysine residues) to form a stable amide bond.

Materials:

- Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)
- TCO-NHS Ester
- Anhydrous DMSO or DMF
- Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5-8.5)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

Procedure:

- **Antibody Preparation:** Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
- **Prepare TCO-NHS Ester Stock Solution:** Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
- **Labeling Reaction:** Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

- **Quenching (Optional):** To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
- **Purification:** Remove the excess, unreacted TCO-NHS ester using a desalting column or dialysis.
- **Characterization (Optional):** The degree of labeling (DOL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.

Protocol 2: Staining of Cells with TCO-Labeled Antibody and Tetrazine-Fluorophore

This protocol outlines the staining of cells for flow cytometry analysis using a TCO-labeled antibody followed by a fluorescent tetrazine conjugate.

Materials:

- Cells of interest
- TCO-labeled antibody
- Fluorescently labeled tetrazine (e.g., Cy5-PEG8-Tetrazine)
- FACS buffer (e.g., PBS with 1% BSA or 2% FBS)
- Flow cytometer

Procedure:

- **Cell Preparation:** Harvest cells and wash them once with FACS buffer. Resuspend the cells at a concentration of 1×10^6 to 1×10^7 cells/mL in FACS buffer.
- **Primary Antibody Staining:** Incubate the cells with the TCO-labeled antibody at a predetermined optimal concentration for 30-60 minutes at 37°C or on ice.
- **Washing:** Wash the cells two to three times with fresh FACS buffer to remove unbound antibody.

- **Tetrazine-Fluorophore Staining:** Resuspend the cells in FACS buffer. Add the fluorescently labeled tetrazine stock solution to achieve the desired final concentration (typically 1-10 μM).
- **Incubation:** Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.
- **Washing:** Wash the cells once with FACS buffer.
- **Flow Cytometry Analysis:** Resuspend the cells in FACS buffer and analyze on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.

Controls for Flow Cytometry:

- **Unlabeled Cells:** To determine autofluorescence.
- **Cells + TCO-labeled antibody only:** To determine background fluorescence from the antibody.
- **Cells + Tetrazine-fluorophore only:** To assess non-specific binding of the tetrazine probe.

Data Presentation

Quantitative data from flow cytometry experiments using **TCO-amine** based labeling can be summarized for clear comparison.

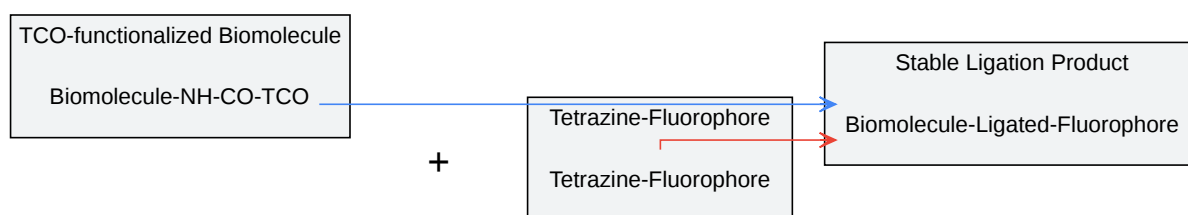
Parameter	Condition 1	Condition 2	Control
Mean Fluorescence Intensity (MFI)			
Percentage of Positive Cells (%)			
Staining Index			

Example Quantitative Data from Literature:

Experiment	Concentration of Labeling Reagent	Percentage of Double-Positive Cells
Cell-Cell Gluing with Tz and TCO	10 μ M	5.4%
Cell-Cell Gluing with Tz and TCO	50 μ M	46%

Visualizations

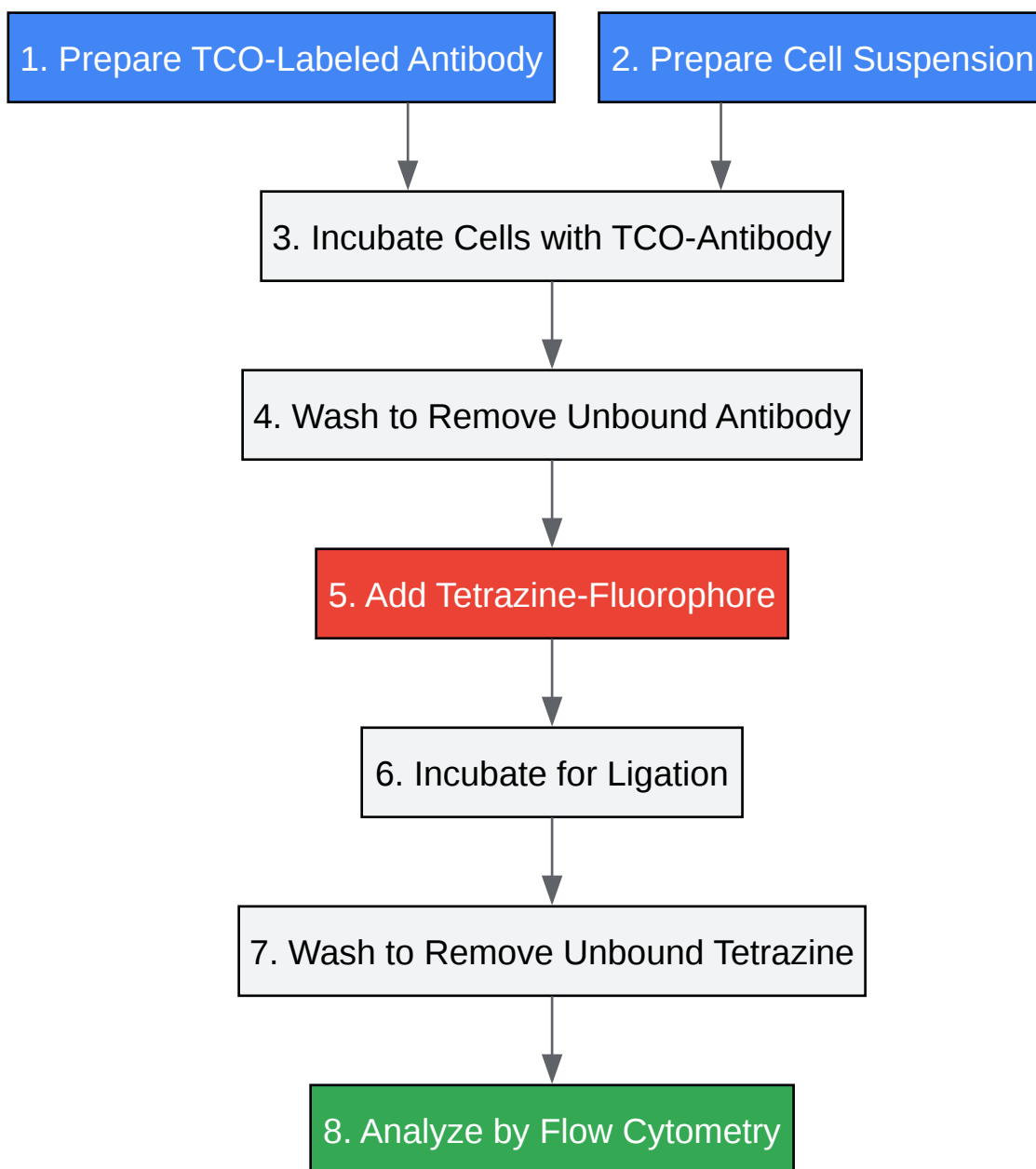
Chemical Reaction



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Caption: TCO-Tetrazine Ligation Reaction.

Experimental Workflow



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